GluN1/GluN2A Selectivity Profile: Core Scaffold Benchmarking Against TCN 201
The 3-chloro-4-fluorobenzenesulfonamide core, shared with the known NMDA antagonist TCN 201, exhibits pronounced subtype selectivity. TCN 201 demonstrates a pIC50 of 6.8 at human recombinant GluN1/GluN2A receptors versus <4.3 at GluN1/GluN2B receptors . While direct pIC50 data for 953975-89-8 at NMDA receptors is absent, the core scaffold's capability for selective interaction is established, and the distinct N-(dimethylaminophenyl)propyl side chain of 953975-89-8 is expected to further modulate this selectivity pharmacophore.
| Evidence Dimension | NMDA Receptor Subtype Selectivity (Core Scaffold Benchmark) |
|---|---|
| Target Compound Data | No direct NMDA receptor data available |
| Comparator Or Baseline | TCN 201 (same core scaffold): pIC50 6.8 (GluN1/2A), <4.3 (GluN1/2B) |
| Quantified Difference | Selectivity window >300-fold for TCN 201 core; side-chain from 953975-89-8 expected to alter selectivity vector |
| Conditions | Human recombinant FLIPR/Ca2+ assay |
Why This Matters
For researchers procuring an NMDA probe, the core establishes a validated selectivity baseline; the different side chain offers a starting point for novel SAR beyond TCN 201.
